胺 CAS No. 85053-37-8](/img/structure/B1283825.png)

[2-(二甲氨基)乙基](丙-2-基)胺

描述

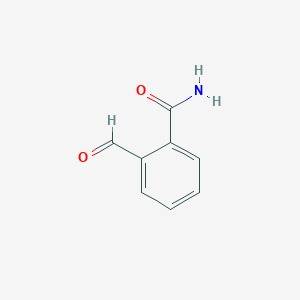

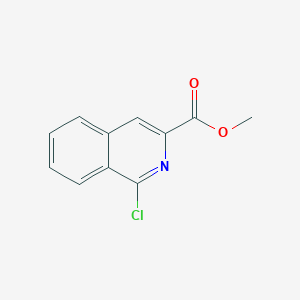

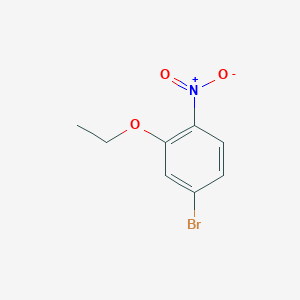

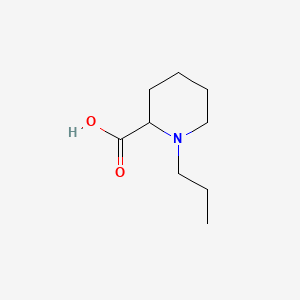

The compound of interest, 2-(Dimethylamino)ethylamine, is a tertiary amine that is structurally characterized by the presence of a dimethylamino group attached to an ethyl chain, which is further connected to a propan-2-yl moiety. This structure suggests potential reactivity typical of tertiary amines, such as nucleophilicity and the ability to form quaternary ammonium compounds upon alkylation.

Synthesis Analysis

The synthesis of compounds related to 2-(Dimethylamino)ethylamine often involves the use of dimethylamino-functionalized precursors. For instance, ethyl 3-dimethylamino-2-(indol-3-yl)propenoate derivatives were prepared from alkyl 3-indoleacetates and tert-butoxy-bis(dimethylamino)methane . Similarly, ethyl (Z)-2-(2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)-3-(dimethylamino)propenoate was synthesized from related acetate and bis(dimethylamino)-tert-butoxymethane . These methods demonstrate the versatility of dimethylamino groups in the synthesis of complex heterocyclic structures.

Molecular Structure Analysis

The molecular structure of compounds containing the dimethylamino group can be quite flexible, as seen in the conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives. X-ray diffraction analysis revealed various crystal structures and conformations, indicating that the spatial arrangement around the dimethylamino group can significantly influence the overall molecular conformation .

Chemical Reactions Analysis

The reactivity of dimethylamino-containing compounds is highlighted by their ability to undergo various chemical transformations. For example, the reaction of dimethyl 2-methyl- and dimethyl 2-phenyl-4-oxo-4H-chromen-3-yl-phosphonate with amines resulted in the formation of cyclic phosphonic analogues of chromone when primary amines were used as nucleophiles . Additionally, the selective quaternization of 2-(dimethylamino)ethyl methacrylate residues in tertiary amine methacrylate diblock copolymers was achieved using mild conditions, leading to cationic diblock copolymers with interesting solubility properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Dimethylamino)ethylamine and related compounds are influenced by the presence of the dimethylamino group. This group imparts basicity, nucleophilicity, and the potential for interaction with various nucleophiles and electrophiles. The solubility and reactivity of these compounds can be modulated by their chemical environment and the presence of other functional groups, as seen in the synthesis of amino epoxyesters and amino ester peroxides from ethyl 2-(2,2-dimethylethylperoxymethyl)propenoate upon treatment with amines .

科学研究应用

合成与转化

"2-(二甲氨基)乙基胺"及其衍生物参与了各种化学合成和转化过程。例如,衍生物(Z)-2-(2,3-二氢-1,3-二氧代-1H-异吲哚-2-基)-3-(二甲氨基)丙烯酸乙酯被合成并用不同的胺和肼处理,生成氨基取代产物,表明其在合成复杂有机分子中的潜力 (Bevk 等人,2001 年)。类似地,该化合物与各种亲核试剂的反应形成了稠合的嘧啶酮、喹唑啉酮和吡喃酮,展示了其在化学转化中的多功能性。

聚合物科学

在聚合物科学领域,该分子及其变体发挥了重要作用。例如,2-(二甲氨基)乙基甲基丙烯酸酯 (DMA) 与其他叔胺甲基丙烯酸酯共聚单体嵌段共聚,从而合成了新型甜菜碱二嵌段共聚物。这些共聚物在水溶液中表现出有趣的行为,例如由 pH 值、温度或电解质浓度调整引发的可逆胶束化 (Bütün,2003 年)。这表明该分子在制造智能材料中很有用,这些材料在药物递送系统或传感器技术中具有潜在应用。

催化与材料科学

此外,该分子在催化和材料科学中也找到了应用。不对称官能化的 β-二酮亚胺配体的锶配合物的合成和结构,包括该分子的变体,被探索作为锶前体的潜在用途 (George 等人,2012 年)。该研究深入探讨了配体与锶金属的络合行为,从而获得了与材料合成和催化相关的见解。

化学库和药物设计

该分子也已被用于生成多样化的化学库,这对于药物发现和设计至关重要。例如,源自它的化合物 3-二甲氨基-1-(噻吩-2-基)丙-1-酮盐酸盐被用来通过烷基化和成环反应生成结构多样的化合物库 (Roman,2013 年)。这证明了它在合成可筛选各种生物活性的新化合物中的作用。

作用机制

Target of Action

The primary target of 2-(Dimethylamino)ethylamine, also known as Deanol It has been used in the treatment of attention deficit-hyperactivity disorder (adhd), alzheimer’s disease, autism, and tardive dyskinesia .

Mode of Action

It is known to form a quadridentate ligand, which is majorly used in atom transfer radical polymerization (atrp) . It is a hexamethyl derivative of (2-aminoethyl)amine .

Biochemical Pathways

It is known that it forms complexes with group 1 metals, which is used in alkali-metal-mediated synthetic applications .

Pharmacokinetics

It is known to be miscible with water , suggesting that it may have good bioavailability.

Result of Action

It has been used in the treatment of adhd, alzheimer’s disease, autism, and tardive dyskinesia , suggesting that it may have neuroprotective or neuromodulatory effects.

属性

IUPAC Name |

N',N'-dimethyl-N-propan-2-ylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2/c1-7(2)8-5-6-9(3)4/h7-8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXPRMANJAMOFLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10588162 | |

| Record name | N~1~,N~1~-Dimethyl-N~2~-(propan-2-yl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

85053-37-8 | |

| Record name | N~1~,N~1~-Dimethyl-N~2~-(propan-2-yl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-(dimethylamino)ethyl](propan-2-yl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。